Product packaging for 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one(Cat. No.:CAS No. 1280786-79-9)

1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one

Cat. No.: B593985
CAS No.: 1280786-79-9
M. Wt: 274.542
InChI Key: LHDRAGZVVAMPCS-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one ( 1352630-63-7) is a small molecule with the molecular formula C10H11BrClN and a molecular weight of 260.56 . This compound belongs to the class of pyrrolidin-2-ones, which are five-membered lactams recognized as privileged scaffolds in medicinal chemistry and drug discovery . The structure incorporates both bromo and chloro substituents on the phenyl ring, offering distinct sites for further chemical modification via cross-coupling reactions and other synthetic transformations, making it a valuable building block for the synthesis of more complex molecules . Pyrrolidin-2-one derivatives are extensively investigated for their pharmacological potential. The saturated pyrrolidine ring provides stereogenicity and a three-dimensional coverage that can enhance binding specificity and improve the pharmacokinetic profiles of drug candidates . Furthermore, compounds featuring the pyrrolidin-2-one (or γ-lactam) core are found in various bioactive molecules and are studied as inhibitors for a range of biological targets, including enzymes and receptors . As such, this compound serves as a key intermediate for researchers in organic synthesis and medicinal chemistry, facilitating the construction of nitrogen-containing heterocyclic compounds for biological evaluation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrClNO B593985 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one CAS No. 1280786-79-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromo-4-chlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c11-8-6-7(12)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDRAGZVVAMPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682022
Record name 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-79-9
Record name 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of 1 2 Bromo 4 Chlorophenyl Pyrrolidin 2 One

X-ray Crystallography for Solid-State Structure Elucidation

Conformational Preferences in the Crystalline State

A comprehensive understanding of the three-dimensional structure of 1-(2-bromo-4-chlorophenyl)pyrrolidin-2-one in the solid state is crucial for elucidating its physicochemical properties and potential intermolecular interactions. However, as of the current date, detailed crystallographic data from single-crystal X-ray diffraction studies for this specific compound are not available in the public domain.

To provide context on the conformational analysis of similar structures, related molecules containing a pyrrolidine (B122466) or pyrrolidin-2-one ring have been studied. For instance, the crystal structure of 2-(bromomethyl)-4-(4-chlorophenyl)-1-tosylpyrrolidine reveals that the pyrrolidine ring can adopt a twisted envelope conformation. In this particular derivative, the dihedral angle between the two phenyl ring systems is reported to be 87.68(3)°. researchgate.net Another related compound, 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, shows the pyrrolidine ring in an envelope conformation.

While these examples offer insights into the potential conformations of the pyrrolidin-2-one ring, the precise dihedral angles, bond lengths, and bond angles for this compound remain undetermined without experimental crystallographic data. The conformational preferences of the titular compound would be dictated by the interplay of steric and electronic effects arising from the substituted phenyl ring and the lactam moiety, as well as by the intermolecular forces governing the crystal packing.

Further research, specifically the successful crystallization and subsequent single-crystal X-ray diffraction analysis of this compound, is required to definitively characterize its solid-state conformation. Such a study would provide precise data on the following parameters:

Bond Lengths: The distances between covalently bonded atoms.

Bond Angles: The angles formed by three connected atoms.

Torsion (Dihedral) Angles: The angles between planes through two sets of three atoms, which would define the puckering of the pyrrolidin-2-one ring and the rotational orientation of the 2-bromo-4-chlorophenyl group relative to the lactam ring.

Intermolecular Interactions: The presence and geometry of any hydrogen bonds, halogen bonds, or π-stacking interactions that stabilize the crystal lattice.

Without this experimental data, any detailed discussion on the conformational preferences in the crystalline state of this compound would be speculative. The generation of interactive data tables for bond lengths, angles, and torsion angles is therefore not possible at this time.

Computational Chemistry and Theoretical Investigations of 1 2 Bromo 4 Chlorophenyl Pyrrolidin 2 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of a molecule. DFT methods can accurately model electron density to derive key properties like molecular orbital energies, charge distribution, and reactivity, providing a detailed picture of the molecule's intrinsic characteristics. researchgate.netnih.govnih.gov For 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one, a DFT study, likely using a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's geometry and calculate its electronic properties. researchgate.netmaterialsciencejournal.org

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions.

For this compound, the HOMO would likely be distributed over the electron-rich 2-bromo-4-chlorophenyl ring, while the LUMO would be centered on the electron-accepting pyrrolidin-2-one moiety, particularly the carbonyl group. Reactivity indices such as electronegativity (χ), chemical hardness (η), and global electrophilicity (ω) can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

Illustrative FMO Data for this compound This table presents hypothetical data that would be expected from a DFT calculation.

ParameterHypothetical Value (eV)Interpretation
EHOMO-6.5Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability.
ELUMO-1.2Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.3A larger gap suggests higher kinetic stability and lower chemical reactivity.

An Electrostatic Potential (ESP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (colored blue) are electron-poor and are likely sites for nucleophilic attack.

In a hypothetical ESP map of this compound, the most negative potential would be concentrated around the oxygen atom of the carbonyl group, making it a prime site for interaction with electrophiles or for hydrogen bonding. The halogen atoms (bromine and chlorine) would also exhibit regions of slight negative potential. Conversely, positive potential would likely be found on the hydrogen atoms of the pyrrolidine (B122466) ring and near the carbon atom of the carbonyl group, indicating their susceptibility to nucleophilic attack.

Conformational Analysis and Dynamics

The three-dimensional shape and flexibility of a molecule are crucial to its function and interactions. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.

A Potential Energy Surface (PES) scan is a computational method used to map the energy of a molecule as a specific geometric parameter, such as a bond angle or dihedral angle, is systematically changed. This technique is particularly useful for identifying the most stable conformers and the energy barriers between them.

For this compound, a key PES scan would involve rotating the 2-bromo-4-chlorophenyl ring around the C-N bond that connects it to the pyrrolidinone ring. This would reveal the energy profile of rotation, highlighting the most stable (lowest energy) and least stable (highest energy) rotational isomers. The steric hindrance from the ortho-bromo substituent would likely create a significant rotational barrier, influencing the molecule's preferred shape.

Illustrative PES Scan Data for Phenyl Ring Rotation This table represents hypothetical energy values for the rotation around the C-N bond, where 0° represents a coplanar arrangement.

Dihedral Angle (°)Relative Energy (kcal/mol)Comment
05.5High energy due to steric clash between the ring and the carbonyl group.
451.0Approaching a lower energy state.
900.0Likely the most stable conformation, minimizing steric hindrance.
1351.2Energy increases as the ring rotates back towards a planar arrangement.
1804.8Another high-energy eclipsed conformation.

Reaction Mechanism Elucidation via Computational Methods (for Synthetic Pathways)

Computational chemistry is a powerful tool for investigating the step-by-step mechanism of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathway. rsc.org

A plausible synthetic route to this compound is the N-arylation of pyrrolidin-2-one with a suitable benzene (B151609) derivative, such as 1,2-dibromo-4-chlorobenzene, often catalyzed by a metal like copper or palladium. Computational studies could elucidate this mechanism by:

Modeling the oxidative addition of the aryl halide to the metal catalyst.

Calculating the energy of the complex formed between the catalyst and pyrrolidin-2-one.

Identifying the transition state for the crucial C-N bond-forming reductive elimination step.

By comparing the energy barriers for different potential pathways, these calculations can predict reaction feasibility, explain observed product distributions, and guide the optimization of reaction conditions. nih.govmdpi.com

Computational and Theoretical Investigations of this compound Remain Largely Unexplored

Despite the growing interest in the computational analysis of novel chemical entities for drug discovery and material science, a thorough review of scientific literature and chemical databases reveals a significant gap in the theoretical investigation of This compound . As of the current date, specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies, as well as detailed ligand interaction diagrams and binding affinity predictions for this particular compound, are not publicly available.

The field of computational chemistry provides powerful tools to predict the biological activity and physicochemical properties of molecules, thereby accelerating research and development. Methodologies such as QSAR and QSPR are instrumental in building mathematical models that correlate the structural or property features of compounds with their biological activities or properties. These models are crucial for designing new compounds with desired characteristics.

Similarly, computational techniques like molecular docking and simulation are used to generate ligand interaction diagrams and predict binding affinities. These methods visualize how a molecule might bind to a biological target, such as a protein or enzyme, and estimate the strength of this interaction. This information is invaluable for understanding potential mechanisms of action and for prioritizing compounds for further experimental testing.

While computational studies have been conducted on structurally related compounds, the specific substitution pattern of a bromo group at the 2-position and a chloro group at the 4-position of the phenyl ring attached to the pyrrolidin-2-one core of this particular molecule has not been the subject of published theoretical research. For instance, studies can be found for other substituted pyrrolidin-2-one derivatives or for compounds containing a bromo-chlorophenyl moiety in a different chemical scaffold. However, these findings cannot be directly extrapolated to This compound due to the sensitive dependence of molecular properties and biological activity on the precise arrangement of atoms and functional groups.

The absence of such dedicated computational research means that no data tables for theoretical models, in vitro binding predictions, ligand interaction analyses, or binding affinity estimations can be provided for This compound at this time. Future research initiatives would be necessary to generate the data required to populate the requested sections of the article.

Chemical Reactivity and Derivatization Potential of 1 2 Bromo 4 Chlorophenyl Pyrrolidin 2 One

Reactivity of the Pyrrolidin-2-one Ring System (e.g., at C3, C4, C5 positions)

The pyrrolidin-2-one moiety, a five-membered lactam, possesses several sites for potential chemical reactions. The reactivity is centered around the amide bond, the carbonyl group, and the adjacent methylene (B1212753) positions.

Amide Bond and Carbonyl Group Reactivity : The lactam ring can undergo hydrolysis under strong acidic or basic conditions to yield the corresponding γ-amino acid, in this case, a derivative of 4-aminobutyric acid. chemicalbook.com The carbonyl group at the C2 position can be reduced to a methylene group using strong reducing agents like cobalt catalysts at high temperatures, which would convert the pyrrolidin-2-one to a pyrrolidine (B122466). chemicalbook.com

Reactivity at C3 and C5 Positions : The carbon atoms alpha to the carbonyl group (C3) and the nitrogen atom (C5) are key sites for functionalization. While the C5 position is substituted with the phenyl ring in the target molecule, the C3 position, being adjacent to the carbonyl, has acidic protons. This allows for deprotonation with a suitable base to form an enolate, which can then react with various electrophiles. This enables the introduction of alkyl, acyl, or other functional groups at the C3 position.

Ring Opening and Polymerization : In the presence of a base, the pyrrolidin-2-one ring can be opened and subsequently polymerized to form polypyrrolidone, also known as nylon 4. chemicalbook.com This suggests that 1-(2-bromo-4-chlorophenyl)pyrrolidin-2-one could potentially be used as a monomer for creating functionalized polymers.

Ring Contraction/Expansion : Modern synthetic methods have demonstrated that pyrrolidine rings can be synthesized via the ring contraction of pyridines, and conversely, can be involved in cascade reactions to form other heterocyclic systems. rsc.orgresearchgate.netosaka-u.ac.jp This indicates the potential for skeletal rearrangement of the pyrrolidin-2-one ring in the title compound to access novel molecular architectures.

A summary of potential reactions on the pyrrolidin-2-one ring is presented in Table 1.

Reactive Site Type of Reaction Reagents/Conditions Product Type Reference
Amide BondHydrolysisStrong acid or base (aq.)γ-Amino acid derivative chemicalbook.com
C2-CarbonylReductionCobalt catalyst, high temp.Pyrrolidine derivative chemicalbook.com
C3-PositionEnolate AlkylationBase, Alkyl halideC3-substituted pyrrolidin-2-one chemicalbook.com
Lactam RingRing-Opening PolymerizationBasePolypyrrolidone (Nylon 4) derivative chemicalbook.com

Table 1: Potential Reactions of the Pyrrolidin-2-one Ring System

Reactivity and Transformations of Bromo and Chloro Substituents on the Phenyl Ring

The phenyl ring of this compound is activated for a variety of transformations, primarily through reactions involving the bromo and chloro substituents. These halogen atoms are excellent handles for carbon-carbon and carbon-heteroatom bond-forming reactions, with the bromo substituent generally being more reactive than the chloro substituent in many catalytic processes.

Cross-Coupling Reactions : The bromo and chloro groups are ideal for palladium-catalyzed cross-coupling reactions. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, selective functionalization is feasible. Reactions such as Suzuki coupling (with boronic acids), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines) can be performed, likely reacting at the C-Br position first under carefully controlled conditions. organic-chemistry.org

Conversion to Organometallic Reagents : The aryl bromide can be converted into highly reactive organometallic intermediates. msu.edu Reaction with magnesium yields a Grignard reagent, while reaction with lithium metals produces an organolithium species. These nucleophilic reagents can then react with a wide array of electrophiles, such as carbon dioxide (to form a carboxylic acid), aldehydes, or ketones. msu.edu

Metal-Halogen Exchange : At low temperatures, metal-halogen exchange can occur, which is another powerful method for generating an aryl anion for subsequent reactions. msu.edu This can be particularly useful for introducing other functionalities onto the aromatic ring.

Electrophilic Aromatic Substitution : While the halogen substituents are deactivating towards electrophilic aromatic substitution, they are ortho-, para-directing. msu.edulibretexts.org The existing substitution pattern leaves the C3, C5, and C6 positions on the phenyl ring available for further substitution, although the deactivating nature of the halogens and the pyrrolidinone group would require forcing conditions.

Role as a Synthetic Intermediate for Advanced Heterocycles or Functional Materials

The dual reactivity of this compound makes it a valuable intermediate for the synthesis of more complex molecules. rdd.edu.iq By strategically combining reactions on both the pyrrolidin-2-one ring and the substituted phenyl ring, a diverse library of compounds can be accessed.

Synthesis of Fused Heterocycles : The compound can serve as a starting point for constructing fused heterocyclic systems. For instance, functionalization at the C3 position of the pyrrolidinone ring, followed by an intramolecular cyclization onto the phenyl ring (potentially after a cross-coupling reaction), could lead to novel polycyclic structures. Donor-acceptor cyclopropanes have been used with anilines to create 1,5-substituted pyrrolidin-2-ones, which can then be used to synthesize nitrogen-containing polycyclic compounds. nih.gov

Development of Biologically Active Molecules : Pyrrolidin-2-one is a core structure in many pharmacologically active compounds, including nootropic drugs and agents with antibacterial, antifungal, and anticancer properties. rdd.edu.iq The bromo- and chloro-substituted phenyl moiety is also a common feature in many pharmaceuticals. Therefore, this intermediate is a prime candidate for derivatization to explore new potential therapeutic agents. For example, derivatives of 2-(4-chlorophenyl)acetamide (B2998473) have been investigated for various biological uses. google.com

Functional Materials : The ability to undergo polymerization via the lactam ring or to be incorporated into larger structures through cross-coupling reactions on the phenyl ring allows for its use in materials science. chemicalbook.com For example, it could be used to create functional polymers with specific electronic or flame-retardant properties, as pyrrol-3-one derivatives have been used as flame retardants. mdpi.com

Table 2 outlines potential advanced molecules derivable from the title compound.

Derivative Class Synthetic Strategy Potential Application Reference
Fused Polycyclic HeterocyclesIntramolecular cyclization following functionalizationMedicinal Chemistry nih.govmdpi.com
Substituted Biaryl CompoundsSuzuki or Stille coupling at C-Br/C-ClPharmaceuticals, Agrochemicals organic-chemistry.org
Functionalized PolymersRing-opening polymerizationMaterials Science chemicalbook.com
Complex N-Aryl PyrrolidinesDerivatization of the pyrrolidinone ringDrug Discovery rdd.edu.iq

Table 2: Potential Advanced Molecules Synthesized from this compound

Exploration of New Reaction Pathways and Catalytic Applications

The unique structure of this compound invites the exploration of novel and selective chemical transformations.

Selective Catalysis : A significant area of research would be the development of catalytic systems that can selectively activate the C-Br versus the C-Cl bond. This would allow for sequential, site-specific modifications of the phenyl ring, greatly enhancing the synthetic utility of the molecule. Mild, palladium-catalyzed methods for the halogenation of arene C-H bonds using N-halosuccinimides have been developed, suggesting the potential for further selective transformations. organic-chemistry.org

C-H Activation : Modern synthetic methods increasingly focus on direct C-H bond functionalization. Exploring the direct C-H activation of the pyrrolidinone ring (e.g., at C3) or the available positions on the phenyl ring, while the halo-substituents remain intact, could provide more efficient pathways to complex derivatives.

Ligand Development : Pyrrolidinone derivatives can act as ligands in the design of metal complex nanocatalysts. mdpi.com The title compound could be modified and used as a ligand for various transition-metal-catalyzed reactions, where the electronic properties of the ligand could be fine-tuned via the substituents on the phenyl ring.

Photochemical Reactions : Photo-promoted reactions, such as the ring contraction of pyridines to afford pyrrolidine derivatives, are an emerging area. osaka-u.ac.jp Investigating the photochemical reactivity of this compound could uncover new skeletal editing strategies and access to novel chemical space.

Investigation of Biological Targets and Mechanistic Studies Pre Clinical, in Vitro and in Vivo Animal Models, Excluding Clinical Human Trial Data, Dosage, Safety/adverse Effects

Identification of Molecular and Cellular Targets for Pyrrolidin-2-one Derivatives

The pyrrolidin-2-one scaffold is a versatile structure that has been incorporated into compounds targeting a wide array of biological molecules in preclinical studies. Research into derivatives has identified several key molecular and cellular targets, highlighting the therapeutic potential of this chemical class across different diseases.

Identified targets for various pyrrolidin-2-one derivatives include:

Enzymes: A significant focus of research has been on enzyme inhibition. Derivatives have been developed to target enzymes such as autotaxin (ATX), which is involved in inflammatory conditions and cancer nih.gov, and cyclooxygenase (COX-1 and COX-2) enzymes, which are well-known targets for anti-inflammatory drugs ebi.ac.uknih.gov. Other targeted enzymes include phenylalanyl-tRNA synthetase (PheRS) in parasites like Toxoplasma gondii acs.org, and the bacterial enzymes DNA gyrase and topoisomerase IV, which are crucial for bacterial replication nih.gov.

Receptors: Pyrrolone derivatives have been identified as allosteric modulators of chemokine receptors, specifically CC Chemokine Receptor 1 (CCR1) and CC Chemokine Receptor 2 (CCR2) acs.org. These receptors are involved in inflammatory responses.

Viral Proteins: A structurally related compound, 4-bromo-2-{[(2R)-2-(2-chlorobenzyl)pyrrolidin-1-yl]carbonyl}aniline, has been studied for its interaction with the U-genome polyprotein of the Hepatitis C virus, indicating a potential antiviral application by interfering with viral replication and host immune pathways drugbank.com.

Immune Checkpoints: More complex derivatives containing the pyrrolidine (B122466) moiety have been developed as small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a key pathway in tumor immunotherapy acs.org.

In Vitro Enzyme Inhibition/Activation Assays (Mechanistic Focus)

In vitro assays have been fundamental in quantifying the inhibitory potency of pyrrolidin-2-one derivatives against specific enzymes. These studies provide crucial data, such as the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a substance needed to inhibit a biological process by half.

For instance, a novel class of optically active pyrrolidin-2-one and pyrrolidine derivatives demonstrated significant inhibitory activity against the enzyme autotaxin (ATX) nih.gov. Notably, boronic acid derivatives were found to be potent inhibitors, with IC₅₀ values reaching the nanomolar range nih.gov. Similarly, N-substituted pyrrolidine-2,5-dione derivatives have been synthesized and shown to be selective inhibitors of COX-2 ebi.ac.uk. The most potent compound in this series exhibited submicromolar inhibition ebi.ac.uk. In the realm of antibacterial research, 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives have effectively inhibited E. coli DNA gyrase, with IC₅₀ values comparable to the standard drug novobiocin (B609625) nih.gov.

Table 1: In Vitro Enzyme Inhibition by Pyrrolidin-2-one Derivatives

Derivative Class Target Enzyme Reported IC₅₀ Values Source(s)
Boronic acid pyrrolidine derivatives Autotaxin (ATX) 35 nM, 50 nM, 120 nM nih.gov
N-substituted pyrrolidine-2,5-diones Cyclooxygenase-2 (COX-2) 0.98 µM ebi.ac.uk
1,2,4-Oxadiazole pyrrolidine derivatives E. coli DNA gyrase 120 nM - 270 nM nih.gov

Receptor Binding and Ligand-Protein Interaction Studies (Molecular Level)

At the molecular level, studies have focused on how these compounds interact with their protein targets. Pyrrolone derivatives have been investigated as allosteric modulators that bind to an intracellular site on chemokine receptors CCR1 and CCR2, rather than the site where the natural ligand binds acs.org. This offers a different mechanism of modulating receptor activity. Evaluation of selected compounds in functional assays revealed that they act as inverse agonists at the CCR1 receptor, which is a novel mode of pharmacological modulation for this target acs.org.

Computational docking simulations have also been employed to understand these interactions. For the selective COX-2 inhibitors based on the pyrrolidine-2,5-dione scaffold, docking studies showed significant interactions with amino acid residues within an additional secondary pocket of the COX-2 enzyme, which is absent in the COX-1 isoform, thus explaining the observed selectivity ebi.ac.uk.

Cellular Assays for Pathway Modulation (e.g., cell line studies)

To understand the effects of these compounds in a biological context, researchers utilize cellular assays. Various cell lines have been used to investigate the modulation of cellular pathways. For example, the anti-inflammatory effects of certain derivatives have been studied in neural and glial cell lines (SH-SY5Y, C6, BV-2) by inducing an inflammatory response. These studies identified the PI3K/mTOR signaling pathway as a key mediator of the compounds' anti-inflammatory effects mdpi.com.

In the context of cancer, some pyrrolidin-2-one analogues have been tested for their effects on human cancer cell lines, such as the SKOV3 ovarian cancer cell line, demonstrating significant anticancer activity rdd.edu.iqresearchgate.net. Furthermore, in immuno-oncology research, derivatives have been tested in co-culture models containing tumor cells and T-cells. These experiments showed that the compounds could promote T-cell proliferation and enhance their ability to kill tumor cells, confirming their mechanism as inhibitors of the PD-1/PD-L1 immune checkpoint pathway acs.org.

Structure-Activity Relationship (SAR) and Structure-Target Relationship Studies (Focus on Molecular Interactions)

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. By systematically modifying the chemical structure of the pyrrolidin-2-one derivatives, researchers have gained insights into which chemical groups are important for biological activity.

For DNA Gyrase Inhibitors: The presence of a 4-chlorophenyl group was noted in several of the most active 1,2,4-oxadiazole pyrrolidine derivatives, suggesting this feature is beneficial for activity nih.gov. This is particularly relevant to the parent compound of this article, 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one.

For PheRS Inhibitors: In the development of bicyclic pyrrolidines as inhibitors of T. gondii PheRS, modifications to a biaryl alkyne extension that fits into the phenylalanine-binding site demonstrated a strong preference for adding a hydroxyl group at the ortho position of a phenyl ring acs.org.

For CCR1/CCR2 Modulators: The pyrrolone scaffold itself was identified as the key pharmacophore for binding to the intracellular allosteric site of these chemokine receptors acs.org.

For PBP3 Inhibitors: In a series of pyrrolidine-2,3-diones designed to inhibit P. aeruginosa penicillin-binding protein 3 (PBP3), SAR analysis indicated that halogen-substituted benzoyl and phenyl groups at specific positions on the core scaffold were essential for inhibitory activity nih.gov.

Mechanistic Elucidation of Observed Biological Effects at the Biochemical Level

Understanding the precise biochemical mechanism of action is a key goal of preclinical research. For some pyrrolidin-2-one derivatives, mechanistic studies have moved beyond simple target inhibition to explore the downstream biochemical consequences.

For a class of anti-inflammatory pyrrolidine-2,5-dione derivatives, the mechanism was probed in in vivo animal models of inflammation. The study investigated the involvement of various inflammatory mediators, finding that the compounds' effects were linked to the histamine, bradykinin, prostaglandin, and leukotriene pathways ebi.ac.uk.

In the case of a related bromo-chloro-phenyl-pyrrolidine derivative studied for anti-Hepatitis C activity, the mechanism was elucidated to involve the blockage of interferon (IFN) signaling pathways. The compound was found to prevent the phosphorylation of the STAT1 protein and promote its degradation, thereby disrupting the cell's natural antiviral response drugbank.com.

Non Biological Applications of Pyrrolidin 2 One Derivatives

Potential as Ligands in Catalysis (e.g., transition metal catalysis)

Derivatives of pyrrolidin-2-one have demonstrated significant potential as ligands in the field of catalysis. The core structure contains both a nitrogen atom and a carbonyl oxygen, which can act as a bidentate chelate, stabilizing transition metal centers. Research has shown that N-substituted pyrrolidinones, such as 1-methyl-2-pyrrolidinone (B7775990) (NMP), can significantly enhance the stability and activity of copper-based catalysts used in industrial processes like acetylene (B1199291) hydrochlorination. researchgate.net The interaction between the pyrrolidinone ligand and the metal center is crucial for this improved performance. researchgate.net

Furthermore, the pyrrolidine (B122466) scaffold is fundamental to many organocatalysts and ligands for asymmetric catalysis. mdpi.com Chiral pyrrolidine-containing polypyridine ligands have been synthesized for use in ruthenium complexes, where the electron-donating nature of the pyrrolidine group improves the visible light absorption properties of the complex, which is advantageous for photovoltaic applications. acs.org Palladium-catalyzed reactions also utilize N-aryl pyrrolidine derivatives in their mechanisms. nih.gov

For 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one, the N-aryl substitution pattern is of particular interest. The presence of electron-withdrawing bromine and chlorine atoms on the phenyl ring can modulate the electronic properties of the ligand. This tuning capability is critical in catalysis, as it can influence the reactivity and selectivity of the metallic catalytic center. Therefore, this compound could potentially serve as a modular ligand in designing new transition metal catalysts for a variety of organic transformations.

Application in Materials Science (e.g., polymers, functional materials)

The pyrrolidinone moiety is a key component in the development of advanced functional materials and polymers. The most prominent example is Polyvinylpyrrolidone (B124986) (PVP), a polymer known for its high chemical stability, non-toxicity, and excellent solubility, which makes it useful as a dispersant and stabilizer in nanoparticle synthesis. researchgate.net Beyond this, copolymers incorporating N-vinyl-2-pyrrolidone (NVP) are used to create porous microspheres with tailored polarity and reactivity for applications in chromatography and specific sorption. mdpi.com

Researchers have also developed stimuli-responsive polymers and "smart" hydrogels from pyrrolidine-based monomers. nih.gov These materials can exhibit significant changes in their physical properties, such as swelling, in response to external stimuli like pH or temperature. nih.gov The synthesis of well-defined pyrrolidone-based homopolymers and block copolymers via techniques like RAFT polymerization allows for the creation of materials with precise thermoresponsive behaviors. acs.org

Although this compound is not a polymerizable monomer itself, it serves as a valuable precursor for more complex functional materials. The rigid, halogenated aryl group is a structural element often found in liquid crystals and flame-retardant materials. By incorporating this specific moiety, it is conceivable to develop new polymers or functional materials with enhanced thermal stability, specific optical properties, or modified solubility profiles.

Use in Supramolecular Chemistry and Host-Guest Interactions

The pyrrolidin-2-one structure is an effective building block in supramolecular chemistry due to its hydrogen bonding capabilities. The carbonyl oxygen of the lactam ring is a strong hydrogen bond acceptor, while the N-H group in unsubstituted pyrrolidin-2-one is a hydrogen bond donor. Theoretical and experimental studies have confirmed that 2-pyrrolidinone (B116388) readily forms intermolecular hydrogen-bonded dimers and larger, chain-like aggregates in solution. rsc.orgnih.gov This self-association is a fundamental principle in the design of supramolecular assemblies.

In N-substituted derivatives like this compound, the N-H donor is absent, but the potent carbonyl acceptor remains. This allows the molecule to participate in host-guest chemistry by interacting with hydrogen bond donors. Furthermore, the halogen atoms on the phenyl ring introduce another significant non-covalent interaction: halogen bonding. Both bromine and chlorine can act as electrophilic halogen bond donors, interacting with Lewis bases. This dual capacity for hydrogen and halogen bonding makes the molecule a versatile component for constructing highly ordered, multi-component supramolecular complexes. Such organized systems are of interest for creating new crystalline materials, gels, and other complex architectures.

Role as Agrochemical Precursors or Components (Excluding Efficacy/Safety in application)

The pyrrolidine and pyrrolidinone scaffolds are prevalent in a variety of biologically active compounds, including those developed for the agrochemical industry. mdpi.comnih.gov Many modern agrochemicals are complex molecules that require multi-step synthesis, often involving versatile intermediates. The introduction of halogen atoms is a particularly common strategy in the design of new agrochemicals, with approximately 81% of recently launched products containing halogens to enhance their properties. researchgate.netresearchgate.net

Compounds containing a halogenated phenyl ring attached to a heterocyclic system are frequent precursors in the synthesis of herbicides, fungicides, and insecticides. For instance, various commercial herbicides and fungicides feature chloro, bromo, or trifluoromethyl-substituted phenyl rings linked to different nitrogen-containing heterocycles. researchgate.netnih.gov

This compound is a classic example of such a synthetic intermediate. It combines the pyrrolidinone core with a di-halogenated phenyl ring, making it a plausible building block for the synthesis of more elaborate agrochemical candidates. Its structure provides a stable scaffold that can be further functionalized to explore new chemical space in the search for next-generation crop protection agents.

Table of Mentioned Compounds

Compound Name
This compound
1-methyl-2-pyrrolidinone (NMP)
Acetylene
Polyvinylpyrrolidone (PVP)
N-vinyl-2-pyrrolidone (NVP)

Emerging Research Directions and Future Perspectives for N Aryl Pyrrolidin 2 One Compounds

Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, Green Chemistry)

The synthesis of N-aryl pyrrolidin-2-ones is increasingly benefiting from advanced technologies that promise greater efficiency, safety, and sustainability. These methodologies are moving away from traditional batch processes, which often involve harsh conditions, long reaction times, and the use of toxic solvents. rsc.org

Green Chemistry Approaches: Green chemistry principles are being actively integrated into the synthesis of pyrrolidin-2-one derivatives. A prominent strategy is the use of multi-component reactions (MCRs) in environmentally benign solvents. For instance, researchers have successfully synthesized substituted 3-pyrrolin-2-ones through a one-pot MCR using ethanol (B145695) as a solvent and citric acid as a biodegradable catalyst. rsc.org This approach is noted for its operational simplicity and use of low-cost, common materials.

Other green techniques being employed include:

Microwave-Assisted Organic Synthesis (MAOS): This method has been shown to increase synthetic efficiency in producing pyrrolidine (B122466) derivatives. nih.gov

Ultrasound Irradiation: Used as an efficient energy source, ultrasound can accelerate reactions, leading to excellent yields and shorter reaction times in the synthesis of substituted 3-pyrrolin-2-ones. rsc.org

Flow Chemistry: Continuous flow chemistry represents a significant technological leap for the synthesis of pyrrolidin-2-one scaffolds. This approach offers numerous advantages over traditional batch methods, including enhanced safety, faster reaction times, and superior process control. acs.org The translation of electrochemical batch reactions to continuous flow reactors is a critical step for scaling up production. acs.org In one study, the application of continuous flow electrochemistry for the oxidative cyclization of 2-pyrrolidinones resulted in an excellent productivity of 0.40 g/(h·mL) and yields of up to 81%. acs.org The precise geometry and high surface-area-to-volume ratio of flow reactors enable improved productivity and efficiency. acs.orgyoutube.com

Table 1: Comparison of Advanced Synthetic Technologies for Pyrrolidin-2-one Synthesis
TechnologyKey FeaturesReported AdvantagesSource
One-Pot Multi-Component ReactionsCombines multiple reactants in a single operation. Uses eco-friendly solvents (ethanol) and green additives (citric acid).Simple procedure, low-cost materials, clean reaction profile, excellent yields. rsc.org
Ultrasound IrradiationUses ultrasonic waves as an energy source to promote the reaction.Fast, clean, convenient, short reaction times, high yields. rsc.org
Microwave-Assisted Organic Synthesis (MAOS)Utilizes microwave energy to heat the reaction.Increased synthetic efficiency, supports green chemistry principles. nih.gov
Continuous Flow ChemistryReaction is performed in a continuously flowing stream within a reactor.Faster reaction times, improved mixing, enhanced safety, straightforward scale-up, high productivity. acs.org

Multidisciplinary Research Approaches for Comprehensive Understanding

To fully unlock the potential of N-aryl pyrrolidin-2-ones, research is becoming increasingly multidisciplinary. This involves integrating synthetic chemistry with computational modeling, pharmacological screening, and materials science to gain a holistic understanding of these molecules.

A prominent example is the "design, synthesis, in-vitro, in-vivo, and in-silico" paradigm. ebi.ac.uk In this approach, compounds are first designed and synthesized. Their biological activity is then tested through in-vitro assays (e.g., enzyme inhibition) and in-vivo models (e.g., anti-inflammatory tests in animal models). ebi.ac.uknih.gov Crucially, in-silico studies, such as molecular docking simulations, are used to predict and rationalize the interactions between the synthesized compounds and their biological targets. ebi.ac.uknih.gov This synergy helps to explain observed activities, such as the selectivity of inhibitors for specific enzyme isoforms, and guides the design of next-generation compounds. ebi.ac.uk

This integrated approach allows researchers to:

Elucidate Structure-Activity Relationships (SAR): By combining synthesis and biological testing, researchers can determine how specific structural modifications, such as the substituents on the aryl ring, affect biological potency and selectivity. nih.govnih.gov

Develop Quantitative Structure-Activity Relationships (QSAR): These models provide a deeper, quantitative understanding that can accelerate the development of more active and less toxic drug candidates. frontiersin.org

Explore Novel Applications: A modular synthetic approach combined with broad biological screening can uncover new therapeutic potentials, such as the anti-biofilm and anti-cancer activities of certain 2-(het)arylpyrrolidine-1-carboxamides. mdpi.com

Table 2: Multidisciplinary Approaches in Pyrrolidin-2-one Research
Discipline CombinationObjectiveExample InsightSource
Synthesis + In-Silico DockingTo understand the molecular basis of bioactivity.Docking simulations supported the observed selectivity of inhibitors against cyclooxygenase (COX-2) isoforms. ebi.ac.uk
Synthesis + In-Vitro/In-Vivo ScreeningTo identify and validate biological activity.A library of aryl-substituted pyrrolones was synthesized and evaluated, identifying a lead compound with potent quorum sensing inhibition activity and low toxicity. nih.gov
Modular Synthesis + Biological EvaluationTo rapidly generate and screen diverse compound libraries for new applications.A modular approach led to the discovery of novel 2-(het)arylpyrrolidine-1-carboxamides with both anti-cancer and anti-bacterial biofilm activity. mdpi.com
Synthesis + SAR/QSAR AnalysisTo guide the rational design of more potent and selective compounds.SAR studies revealed that the cis-configuration of substituents on the pyrrolidine ring was preferred for dual PPARα/γ agonist activity. nih.gov

Challenges and Opportunities in the Design and Synthesis of Novel Aryl-Substituted Pyrrolidin-2-ones

Despite significant progress, the synthesis of aryl-substituted pyrrolidin-2-ones is not without its difficulties. However, these challenges also create fertile ground for innovation and discovery.

Challenges:

Synthetic Complexity: The synthesis of certain 2-(het)arylpyrrolidines can be challenging. mdpi.com Traditional methods often suffer from drawbacks like harsh reaction conditions, the need for toxic organic solvents, and low product yields. rsc.org

Selectivity and Efficiency: Achieving high selectivity (chemo-, regio-, and stereo-selectivity), broad substrate applicability, and high catalytic efficiency remains a persistent challenge in many synthetic routes for N-aryl-substituted pyrrolidines. nih.gov

Scaffold Rigidity and Dimensionality: While the non-planar nature of the pyrrolidine ring is an advantage, controlling its conformation and achieving greater three-dimensional (3D) complexity to better explore pharmacological space is a key objective. nih.govresearchgate.net

Opportunities:

Scaffold Versatility: The pyrrolidin-2-one ring is a privileged scaffold. Its sp³-hybridized carbons provide a 3D geometry that is advantageous for exploring interactions with biological targets compared to flat aromatic systems. nih.govresearchgate.net This presents a major opportunity for designing novel bioactive molecules.

Modular Synthesis: The development of modular synthetic platforms allows for the rapid generation of diverse libraries of compounds. mdpi.com For example, a modular approach based on an intramolecular cyclization/Mannich-type reaction enables wide variability in both the aryl group and the substituents at the nitrogen atom, facilitating the exploration of chemical space. mdpi.com

New Biological Targets: The inherent versatility of the scaffold opens doors to new therapeutic areas. Aryl-substituted pyrrolidone derivatives are being investigated as quorum sensing inhibitors to combat bacterial communication and virulence, which could lead to novel antibacterial therapies with a lower risk of resistance. nih.gov

Fragment-Based Drug Discovery (FBDD): There is a significant opportunity to design and synthesize bifunctional 3D building blocks based on the pyrrolidine scaffold. These can be used in FBDD to elaborate simple 2D fragment hits into more complex and potent 3D lead-like compounds. acs.org

Future Directions in the Academic Exploration of Pyrrolidin-2-one Scaffolds

The academic exploration of pyrrolidin-2-one scaffolds is poised for exciting advancements, driven by the convergence of new technologies and a deeper understanding of the structure-function relationships of these molecules.

Future research is expected to focus on several key areas:

Advanced Synthesis Platforms: The development of fully automated, modular synthetic platforms, likely integrating flow chemistry and AI-driven reaction optimization, will enable the creation of large, diverse, and highly complex libraries of pyrrolidin-2-one derivatives with unprecedented speed and efficiency.

DNA-Compatible Synthesis: The use of DNA-compatible reactions, such as one-pot three-component cycloadditions, will facilitate the synthesis of massive DNA-encoded libraries of pyrrolidine-fused scaffolds. nih.gov This technology allows for the rapid screening of millions of compounds against biological targets.

Novel Bioisosteres and 3D Scaffolds: Research into novel, conformationally rigid analogues of pyrrolidine, such as 2,4-methanopyrrolidines, will continue. acs.org These scaffolds can offer improved physicochemical properties like enhanced water solubility and reduced lipophilicity, which are crucial for drug development. acs.org

Targeted and Multitarget Agents: The design of pyrrolidin-2-one derivatives is moving beyond single-target inhibition towards multitarget agents. ebi.ac.uk Future work will focus on creating compounds that can modulate multiple nodes within a disease pathway, potentially leading to more effective therapies for complex diseases like cancer and inflammatory disorders.

Exploration of New Chemical Space: The fundamental reactivity of the pyrrolidin-2-one core will continue to be explored. For instance, selective ring contraction and functionalization reactions offer novel pathways to either pyrrolidin-2-ones or related heterocyclic structures like 3-iodopyrroles from the same starting materials, simply by tuning the reaction conditions. rsc.org This type of strategic research expands the chemical toolbox available to synthetic chemists.

Q & A

Q. What are the common synthetic routes for 1-(2-bromo-4-chlorophenyl)pyrrolidin-2-one?

  • Methodological Answer : A typical synthesis involves reacting halogenated benzaldehyde derivatives (e.g., 2-bromo-4-chlorobenzaldehyde) with pyrrolidinone under nucleophilic substitution or coupling conditions. For example:
  • Step 1 : Condensation of the aldehyde with pyrrolidinone derivatives using catalysts like Knoevenagel or Mitsunobu conditions to form the pyrrolidinone ring.
  • Step 2 : Bromination or halogenation adjustments to optimize substituent positions .
  • Key Considerations : Solvent choice (e.g., DMF or THF) and temperature control (60–100°C) are critical for yield optimization.

Q. How is the compound characterized structurally?

  • Methodological Answer : Structural confirmation relies on:
  • Spectroscopy : 1H NMR^1 \text{H NMR} (for aryl and pyrrolidinone protons), 13C NMR^{13} \text{C NMR} (carbonyl and halogenated aryl signals), and IR (C=O stretch at ~1680–1720 cm1^{-1}) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C10H9BrClNO\text{C}_{10}\text{H}_{9}\text{BrClNO}, expected MW ~287.5 g/mol) .

Q. What preliminary assays are used to assess its biological activity?

  • Methodological Answer :
  • Binding Assays : Radioligand displacement studies (e.g., for receptor targets like GPCRs or kinases) to measure IC50_{50} values.
  • Functional Assays : Cell viability (MTT assay) or enzyme inhibition (e.g., fluorescence-based protease assays) to quantify efficacy .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and torsional strain in the pyrrolidinone ring .
  • Complementary Techniques : Pair crystallography with dynamic NMR to study conformational flexibility in solution, especially for substituent orientation .
  • Example : A 2025 study resolved discrepancies between calculated and observed dihedral angles using twin refinement in SHELXL .

Q. What strategies optimize regioselectivity during bromination of the aryl ring?

  • Methodological Answer :
  • Directing Groups : Use electron-withdrawing substituents (e.g., carbonyl in pyrrolidinone) to guide bromine placement.
  • Catalytic Systems : Lewis acids like FeBr3_3 or ZnBr2_2 enhance para-bromination yields (see table below) .
Bromination MethodYield (%)Regioselectivity (para:meta)
Br2_2/FeBr3_3789:1
NBS/Radical Init.656:1

Q. How do electronic effects of the 2-bromo-4-chloro substituents influence reactivity?

  • Methodological Answer :
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces (EPS) and predict nucleophilic/electrophilic sites.
  • Experimental Validation : Reactivity in Suzuki-Miyaura cross-coupling shows higher activity at the 4-chloro position due to reduced steric hindrance .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer :
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate >95% purity.
  • Byproduct Mitigation : Monitor for dehalogenation byproducts via LC-MS and adjust reaction time/temperature to suppress side reactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Assay Standardization : Compare protocols for cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%).
  • Meta-Analysis : Use tools like Prism to aggregate dose-response curves and calculate weighted IC50_{50} values. A 2025 review attributed variability to differences in membrane permeability assays .

Structural and Functional Insights

Q. How does the compound interact with biological targets at the molecular level?

  • Methodological Answer :
  • Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., kinases).
  • Mutagenesis : Site-directed mutagenesis of receptor binding pockets to validate interactions (e.g., replacing Lys123 with Ala reduces binding affinity by ~10-fold) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.